

# Spectroscopic Profile of 1-Methylfluorene: A Technical Guide

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## Compound of Interest

Compound Name: 1-Methylfluorene

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **1-methylfluorene**, a tricyclic aromatic hydrocarbon. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **1-methylfluorene**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **1-Methylfluorene**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.84	d	7.6	H-8
7.74	d	7.6	H-5
7.52	d	7.4	H-4
7.38	t	7.4	H-7
7.33	t	7.4	H-6
7.27	d	7.4	H-2
7.18	t	7.4	H-3
3.86	s	-	H-9 (CH <sub>2</sub> )
2.52	s	-	CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **1-Methylfluorene**

Chemical Shift ( $\delta$ ) ppm	Assignment
145.4	C-4a
143.5	C-4b
141.8	C-8a
139.9	C-5a
134.1	C-1
128.6	C-4
127.0	C-5
126.8	C-7
126.6	C-2
125.0	C-6
119.8	C-8
118.8	C-3
36.8	C-9
19.3	CH <sub>3</sub>

## Experimental Protocol: NMR Spectroscopy

**Sample Preparation:** A standard procedure for preparing a sample for NMR analysis involves dissolving approximately 5-25 mg of the solid **1-methylfluorene** in a suitable deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ). The use of a deuterated solvent is crucial to avoid overwhelming the spectrum with solvent protons. The solution is then transferred to an NMR tube.

**Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. For  $^1\text{H}$  NMR, the spectral width is set to encompass the aromatic and aliphatic regions. For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1-methylfluorene** is characterized by absorption bands corresponding to its aromatic and aliphatic C-H bonds, as well as C-C bonds within the fluorene ring system.

Table 3: Key IR Absorption Bands of **1-Methylfluorene**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3065 - 3010	Medium	Aromatic C-H stretch
2955 - 2850	Medium	Aliphatic C-H stretch (CH <sub>3</sub> and CH <sub>2</sub> )
1610, 1594	Strong	Aromatic C=C ring stretch
1450	Medium	CH <sub>2</sub> scissoring
740	Strong	Aromatic C-H out-of-plane bend

Data obtained from the NIST WebBook.

## Experimental Protocol: IR Spectroscopy

For a solid sample like **1-methylfluorene**, a common method for obtaining an IR spectrum is using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of organic molecules like **1-methylfluorene**.

Table 4: Key Mass Spectrometry Data (Electron Ionization) of **1-Methylfluorene**

m/z	Relative Intensity (%)	Assignment
180	100	[M] <sup>+</sup> (Molecular Ion)
179	60	[M-H] <sup>+</sup>
178	35	[M-2H] <sup>+</sup>
165	85	[M-CH <sub>3</sub> ] <sup>+</sup>
89	20	[M-C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>

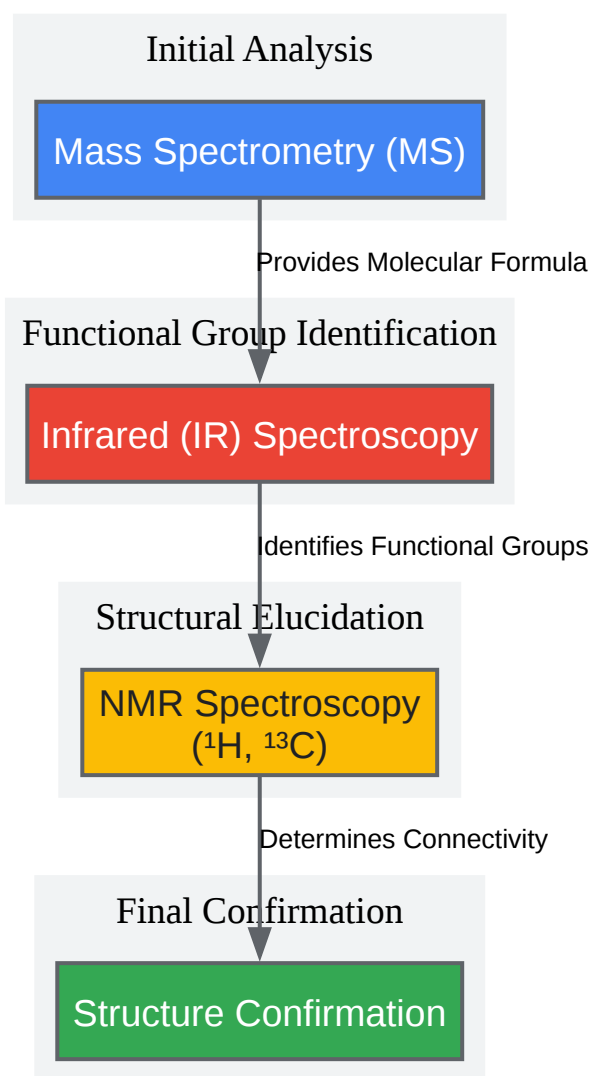
Data obtained from the NIST WebBook.[\[1\]](#)

## Experimental Protocol: Electron Ionization Mass Spectrometry

In a typical EI-MS experiment, a small amount of **1-methylfluorene** is introduced into the ion source of the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer according to their mass-to-charge ratio, and a mass spectrum is generated.

## Spectroscopic Analysis Workflow

The determination of the structure of an organic compound like **1-methylfluorene** typically follows a systematic workflow involving multiple spectroscopic techniques.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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## References

- 1. Spectrum [Fluorene] | AAT Bioquest [aatbio.com]

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